

# Application Notes and Protocols: [Tyr11]-Somatostatin

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## Compound of Interest

Compound Name: [Tyr11]-Somatostatin

Cat. No.: B13812230

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## Introduction

**[Tyr11]-Somatostatin** is a synthetic analog of the naturally occurring peptide hormone somatostatin. It is a valuable tool in research and drug development due to its ability to bind to somatostatin receptors (SSTRs), which are overexpressed in various pathological conditions, including numerous types of cancer. This document provides detailed application notes and experimental protocols for the use of **[Tyr11]-Somatostatin** in key laboratory assays. Iodinated **[Tyr11]-Somatostatin**, specifically [ $^{125}\text{I}$ ]Tyr<sup>11</sup>-Somatostatin, is a widely used radioligand for the characterization of SSTRs.

## Physicochemical Properties

Property	Value
CAS Number	59481-27-5
Molecular Formula	C <sub>76</sub> H <sub>104</sub> N <sub>18</sub> O <sub>20</sub> S <sub>2</sub>
Molecular Weight	1653.91 g/mol
Sequence	Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Tyr-Thr-Ser-Cys (Disulfide bridge: Cys3-Cys14)[1][2][3]
Purity	≥95%
Appearance	White to off-white powder
Storage	Store at -20°C

## Quantitative Data: Receptor Binding Affinity

The following tables summarize the binding affinities of **[Tyr11]-Somatostatin** and its radiolabeled form to various somatostatin receptor subtypes.

Table 1: Dissociation Constants (Kd) and Maximum Binding Capacities (Bmax) of [<sup>125</sup>I]Tyr<sup>11</sup>-Somatostatin

Cell Line / Tissue	Receptor Subtype(s)	Kd (nM)	Bmax (fmol/mg protein)	Reference
GH-secreting pituitary adenomas	SSTRs	$0.80 \pm 0.15$	$234.2 \pm 86.9$	[4]
Non-secreting pituitary adenomas (2 of 5)	SSTRs	0.18, 0.32	17.2, 48.0	[4]
Human thyroid carcinoma cell lines	SSTRs	0.114 - 0.224	20 - 154	[5][6]
Rabbit Retina	SSTRs	$0.90 \pm 0.20$	$104 \pm 52$	[7]
GH4C1 pituitary cells	SSTRs	$0.207 \pm 0.003$	-	[8]
GH-secreting pituitary adenomas	SSTRs	$0.46 \pm 0.15$	$165 \pm 35$	[2]
PRL-secreting pituitary adenomas	SSTRs	Similar to GH-secreting	$37 \pm 9$	[2]

Table 2: Inhibition Constants (Ki) of Somatostatin Analogs for SSTR2

Compound	Ki (nM)
natGa-DOTATOC	$0.9 \pm 0.1$
natGa-DOTATATE	$1.4 \pm 0.3$
natGa-NODAGA-JR11	$25.9 \pm 0.2$
SRIF-28	$3.7 \pm 1.7$

## Experimental Protocols

### Somatostatin Receptor Binding Assay using [<sup>125</sup>I]Tyr<sup>11</sup>-Somatostatin

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for somatostatin receptors expressed on cell membranes.

#### Materials:

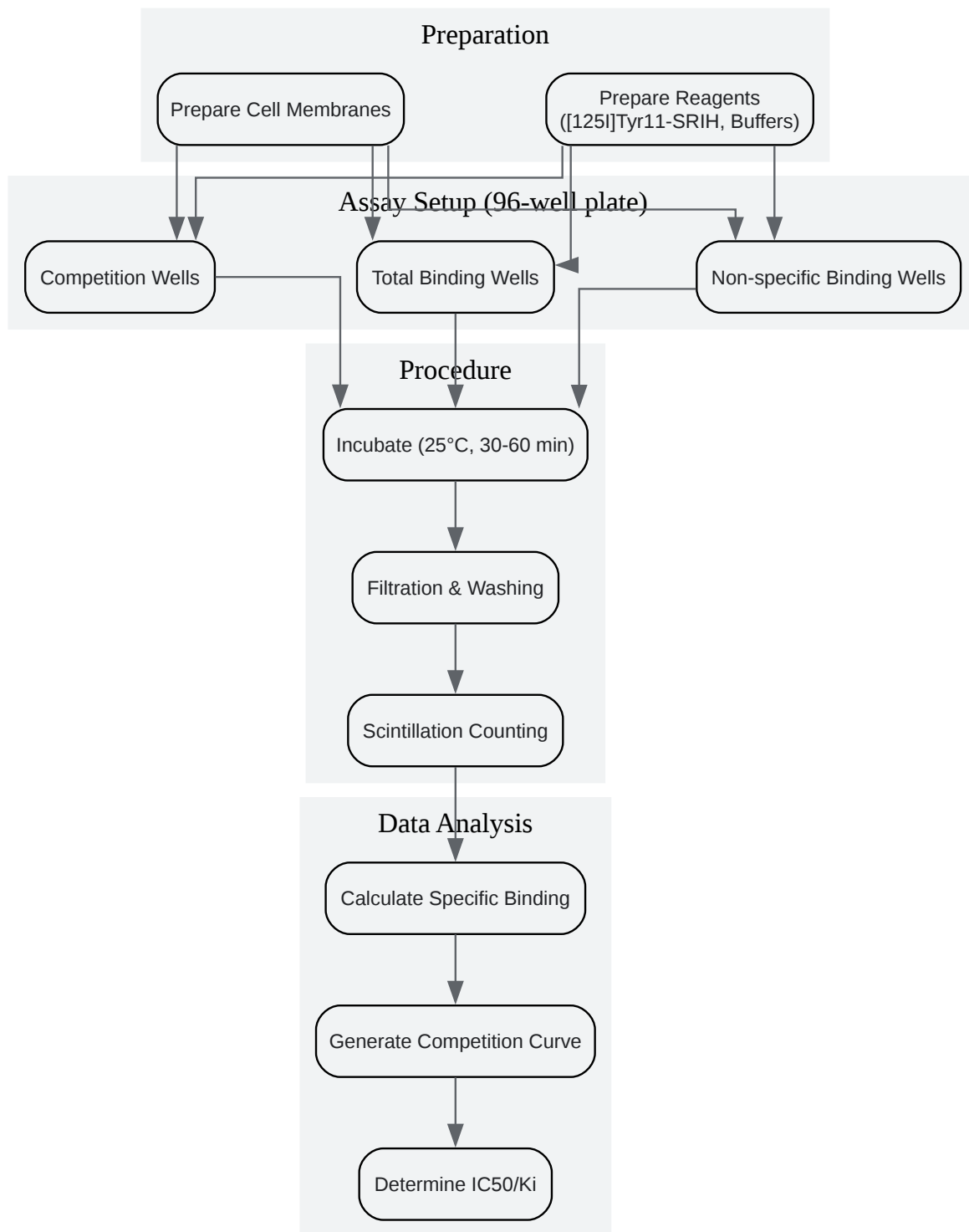
- [<sup>125</sup>I]Tyr<sup>11</sup>-Somatostatin (Radioligand)
- Unlabeled [**Tyr11**]-**Somatostatin** or other somatostatin analogs (for competition)
- Cell membranes prepared from cells or tissues expressing SSTRs
- Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl<sub>2</sub>, 1% BSA, and a protease inhibitor cocktail
- Wash Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl<sub>2</sub>
- 96-well filter plates (e.g., Millipore Multiscreen or Packard Unifilter)
- Scintillation fluid
- Microplate scintillation counter

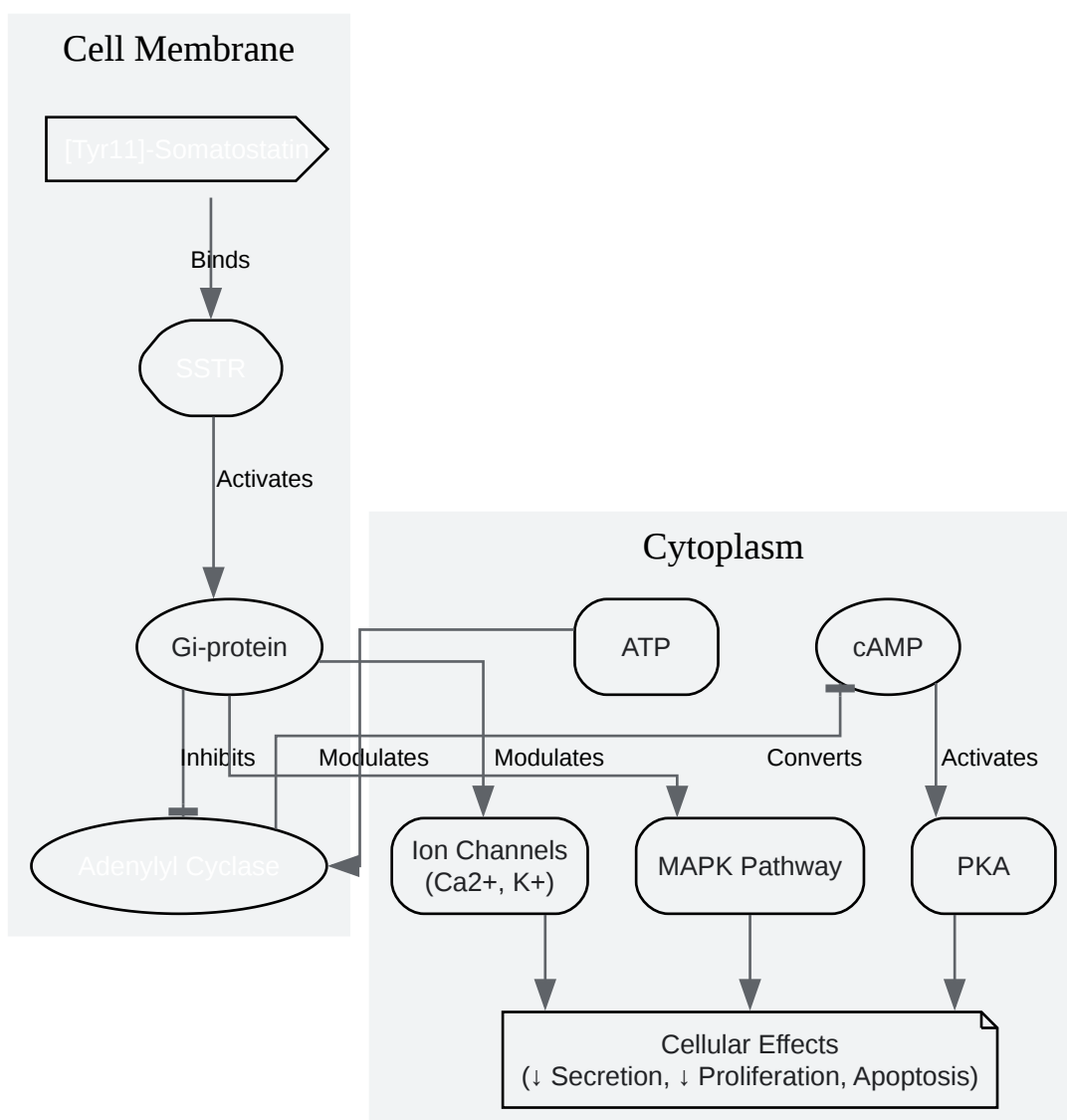
#### Protocol:

- Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard protein assay (e.g., Bradford assay).
- Assay Setup: In a 96-well plate, add the following components in triplicate:
  - Total Binding: 50 µL of binding buffer, 50 µL of [<sup>125</sup>I]Tyr<sup>11</sup>-Somatostatin (e.g., 50 pM final concentration), and 100 µL of membrane suspension (e.g., 10-20 µg protein).

- Non-specific Binding: 50  $\mu$ L of unlabeled somatostatin (e.g., 1  $\mu$ M final concentration), 50  $\mu$ L of [ $^{125}$ I]Tyr<sup>11</sup>-Somatostatin, and 100  $\mu$ L of membrane suspension.
- Competition Binding: 50  $\mu$ L of competing compound (at various concentrations), 50  $\mu$ L of [ $^{125}$ I]Tyr<sup>11</sup>-Somatostatin, and 100  $\mu$ L of membrane suspension.
- Incubation: Incubate the plate at 25°C for 30-60 minutes to reach binding equilibrium.<sup>[4]</sup>
- Filtration: Transfer the incubation mixture to a pre-wetted 96-well filter plate. Apply vacuum to separate the bound from free radioligand.
- Washing: Wash the filters three times with 200  $\mu$ L of ice-cold wash buffer to remove unbound radioactivity.
- Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, plot the percentage of specific binding against the log concentration of the competitor to determine the IC<sub>50</sub> value. The K<sub>i</sub> can be calculated using the Cheng-Prusoff equation.

Experimental Workflow: Receptor Binding Assay





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